2-Amino-4,6-diiodopyrimidine
Overview
Description
“2-Amino-4,6-diiodopyrimidine” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, can be achieved through various methods . For instance, one method involves the use of malononitrile as the raw material . Another method involves the use of commercial hexafluorosilicic acid and 2-amino-4,6-dihydroxypyrimidine .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as single crystal X-ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) .
Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions . For example, they can participate in Suzuki cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be studied using various techniques such as IR spectra, EI mass spectra, and 19 F NMR spectra . The compound has a lower cut-off wavelength of 325 nm, and it is thermally stable up to 140 °C .
Scientific Research Applications
Synthesis and Biological Properties
2-Amino-4,6-diiodopyrimidine derivatives are synthesized and tested for various biological properties. For instance, 2-amino-4,6-dichloropyrimidines showed inhibitory effects on immune-activated nitric oxide production in mouse peritoneal cells, with some derivatives demonstrating higher activity than reference compounds (Jansa et al., 2014). This indicates potential therapeutic applications in regulating immune responses.
Medicinal Chemistry and Drug Synthesis
This compound is a key intermediate in the synthesis of compounds with potential medicinal properties. For example, its derivatives are used in the synthesis of nitropyrimidines, which are inactivators of the DNA repairing protein MGMT (Lopez et al., 2009). This could have implications in cancer treatment where DNA repair inhibition is a targeted strategy.
Antiviral and Antibacterial Applications
Some derivatives of this compound exhibit antiviral and antibacterial properties. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines derived from 2,4-diamino-6-hydroxypyrimidine demonstrated inhibitory effects against various viruses, including herpes simplex and HIV (Holý et al., 2002). This suggests potential for developing new antiviral drugs.
Antimicrobial Activity
2-Aminopyrimidine derivatives have been investigated for their antimicrobial properties. Studies have shown that certain 2-aminopyrimidine scaffolds act as precursors for developing antibacterials, with some compounds displaying activity comparable to established antibiotics like ciprofloxacin (Ahmad et al., 2016).
Molecular and Supramolecular Chemistry
2-Aminopyrimidine and its derivatives, including those with diiodo substitutions, play a significant role in molecular and supramolecular chemistry. Studies have focused on their self-assembly properties in nonpolar solvents, which is crucial for understanding molecular interactions and designing new materials (Rospenk & Koll, 2007).
Antiplatelet Aggregation Activity
Some 2-aminopyrimidine derivatives have been synthesized and assessed for their antiplatelet aggregation activities. This research is vital for developing new therapeutic agents for cardiovascular diseases (Esfahanizadeh et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-4,6-diiodopyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of this compound are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This interaction with its targets results in changes in the inflammatory response.
Biochemical Pathways
The affected pathways involve the expression and activities of certain vital inflammatory mediators . The downstream effects of these pathways include the regulation of inflammation and immune response.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of immune-activated nitric oxide production . This results in the suppression of inflammation and modulation of immune response.
properties
IUPAC Name |
4,6-diiodopyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYZQGKUXCZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3I2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587376 | |
Record name | 4,6-Diiodopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
861031-48-3 | |
Record name | 4,6-Diiodopyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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